N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) is a novel chemical compound belonging to the class of acid pump antagonists. [] This compound has demonstrated high potency and selectivity for the gastric H+,K+-ATPase enzyme, making it a promising candidate for the treatment of gastroesophageal reflux disease (GERD). []
PF-03716556 acts as a competitive and reversible inhibitor of the gastric H+,K+-ATPase enzyme. [] This enzyme, also known as the proton pump, is responsible for the final step of acid secretion in the stomach. [] By binding to the enzyme, PF-03716556 prevents the transport of hydrogen ions (H+) into the stomach lumen, thereby reducing gastric acid secretion. []
PF-03716556 has been primarily studied for its potential in treating GERD. [] Its high potency and selectivity for the gastric H+,K+-ATPase make it a promising candidate for effectively controlling gastric acid secretion. [] Preclinical studies in rats and dogs demonstrated a rapid onset of action and greater potency compared to existing acid suppressants like omeprazole and revaprazan. []
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 1515-79-3
CAS No.:
CAS No.: 20574-65-6